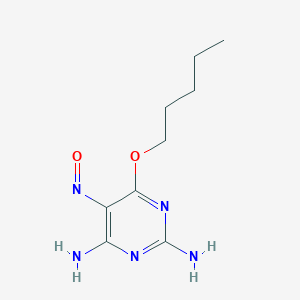
2,4-Pyrimidinediamine, 5-nitroso-6-(pentyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-nitroso-6-pentoxypyrimidine-2,4-diamine is a heterocyclic compound belonging to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that play a crucial role in various biological processes, including the structure of nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitroso-6-pentoxypyrimidine-2,4-diamine typically involves the reaction of guanidine derivatives with malonic acid dinitrile in the presence of a base. The reaction is carried out in an aliphatic lower alcohol, such as methanol, and involves boiling the mixture, followed by cooling and acid adjustment . The nitrosation step is performed using sodium nitrite in dilute acetic acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: reaction of guanidine derivatives with malonic acid dinitrile, followed by nitrosation. The use of continuous flow reactors and automated systems can enhance efficiency and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-nitroso-6-pentoxypyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
5-nitroso-6-pentoxypyrimidine-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 5-nitroso-6-pentoxypyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound can inhibit enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis and cell division. This inhibition can lead to the suppression of bacterial growth and cancer cell proliferation . The nitroso group plays a key role in its biological activity by forming reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
2,4-diamino-6-hydroxy-5-nitrosopyrimidine: This compound has similar structural features but differs in the presence of a hydroxy group instead of a pentoxy group.
2,4-diaminopyrimidine: A core structure in many biologically active compounds, including trimethoprim, an antibacterial drug.
Uniqueness
5-nitroso-6-pentoxypyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pentoxy group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Properties
CAS No. |
49560-65-8 |
|---|---|
Molecular Formula |
C9H15N5O2 |
Molecular Weight |
225.25 g/mol |
IUPAC Name |
5-nitroso-6-pentoxypyrimidine-2,4-diamine |
InChI |
InChI=1S/C9H15N5O2/c1-2-3-4-5-16-8-6(14-15)7(10)12-9(11)13-8/h2-5H2,1H3,(H4,10,11,12,13) |
InChI Key |
UOHYWFRDWRAPIE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=NC(=NC(=C1N=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



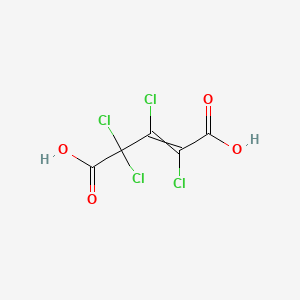
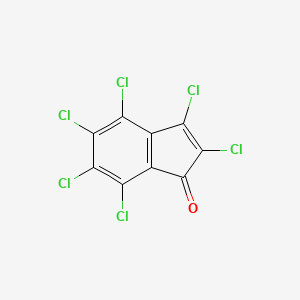


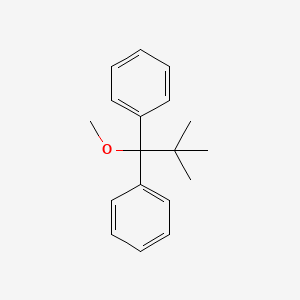
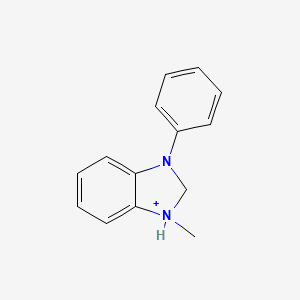
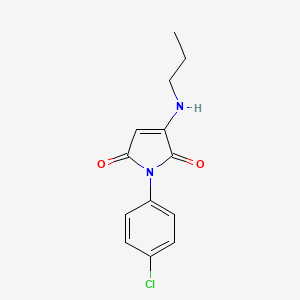
![(3xi)-5'-o-[(4-Methylphenyl)sulfonyl]adenosine](/img/structure/B14652581.png)
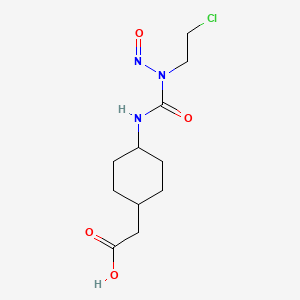
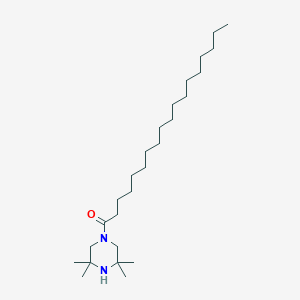
![2-[(1,3,3-Trimethyl-2-bicyclo[2.2.1]heptanyl)iminomethyl]phenol](/img/structure/B14652595.png)
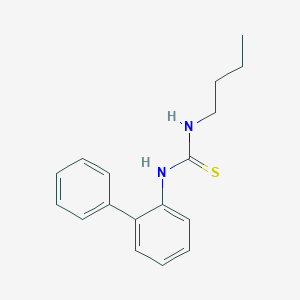
![1-Pentyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B14652616.png)
